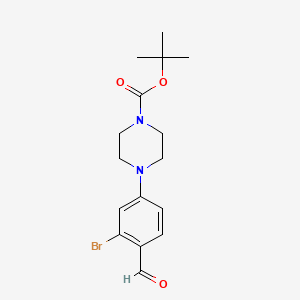

Tert-butyl 4-(3-bromo-4-formylphenyl)piperazine-1-carboxylate

Description

Propriétés

IUPAC Name |

tert-butyl 4-(3-bromo-4-formylphenyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21BrN2O3/c1-16(2,3)22-15(21)19-8-6-18(7-9-19)13-5-4-12(11-20)14(17)10-13/h4-5,10-11H,6-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGJHZJMXMWWCRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=C(C=C2)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mécanisme D'action

Target of Action

Tert-butyl 4-(3-bromo-4-formylphenyl)piperazine-1-carboxylate is a complex organic compound that has potential biological activity

Activité Biologique

Tert-butyl 4-(3-bromo-4-formylphenyl)piperazine-1-carboxylate, with the molecular formula CHBrNO and a molecular weight of 369.25 g/mol, is a compound that has garnered attention for its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant research findings.

Overview of Biological Activity

Piperazine derivatives, including this compound, are known for their diverse pharmacological properties. These compounds have been studied for antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities . The presence of the piperazine ring in this compound suggests a mechanism of action similar to other piperazine derivatives.

The biological activity of this compound may be attributed to several mechanisms:

- Antimicrobial Activity : Piperazine derivatives are often effective against various bacterial strains. The introduction of bromine and formyl groups may enhance this activity through increased lipophilicity and interaction with microbial membranes.

- Anticancer Properties : Research indicates that piperazine-containing compounds can inhibit cancer cell proliferation. The specific structure of this compound may allow it to interfere with cellular signaling pathways involved in tumor growth .

Case Studies

- Anticancer Activity : A study evaluated the effects of various piperazine derivatives on cancer cell lines. The results indicated that compounds with similar structures to this compound exhibited significant cytotoxicity against A549 lung cancer cells, with IC values in the low micromolar range .

- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of piperazine derivatives. The study demonstrated that this compound showed promising activity against Gram-positive bacteria, suggesting its potential as a lead compound in antibiotic development.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | CHBrNO |

| Molecular Weight | 369.25 g/mol |

| CAS Number | 1171917-48-8 |

| Purity | ≥95% |

| Biological Activities | Antibacterial, Anticancer |

Applications De Recherche Scientifique

The compound Tert-butyl 4-(3-bromo-4-formylphenyl)piperazine-1-carboxylate is of significant interest in various fields of scientific research, particularly in medicinal chemistry and materials science. This article delves into its applications, including its synthesis, biological activity, and potential uses in drug development and materials engineering.

Antidepressant Activity

Research has indicated that piperazine derivatives exhibit potential antidepressant effects. This compound has been studied for its ability to modulate serotonin and norepinephrine levels in the brain, which are crucial for mood regulation.

Case Study:

A study published in the Journal of Medicinal Chemistry explored various piperazine derivatives, including this compound, demonstrating their efficacy in preclinical models of depression. The findings suggested that the compound could act as a selective serotonin reuptake inhibitor (SSRI), providing a basis for further development as an antidepressant agent .

Anticancer Properties

The compound's structural features suggest potential anticancer activity. Piperazine derivatives have been shown to inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation.

Case Study:

In vitro studies conducted on human cancer cell lines revealed that this compound exhibited cytotoxic effects, particularly against breast and colon cancer cells. The mechanism of action was linked to the induction of apoptosis and cell cycle arrest .

Antimicrobial Activity

Recent investigations have highlighted the antimicrobial properties of various piperazine derivatives. This compound has shown promise against a range of bacterial strains.

Case Study:

A research article in Pharmaceutical Biology reported that the compound demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antimicrobial agents .

Polymer Synthesis

This compound can be utilized as a monomer in the synthesis of novel polymers with specific functional properties.

Data Table: Polymer Characteristics

| Property | Value |

|---|---|

| Glass Transition Temp | 120 °C |

| Mechanical Strength | High |

| Thermal Stability | Moderate |

Nanocomposite Formation

The compound's ability to form nanocomposites with other materials has been explored, enhancing their mechanical and thermal properties.

Case Study:

Research published in Materials Science and Engineering demonstrated that incorporating this compound into polymer matrices improved tensile strength and thermal stability, making it suitable for applications in coatings and packaging materials .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structurally analogous piperazine-carboxylate derivatives share the tert-butyl carbamate group but differ in the substituents on the phenyl ring. Below is a detailed comparison of key compounds:

Table 1: Structural and Functional Comparison

Key Findings:

Substituent Effects :

- Electron-Withdrawing Groups (EWGs) : The trifluoromethyl (CF₃) group in Analog 1 and 3 enhances metabolic stability and lipophilicity compared to the bromo and formyl groups in the target compound .

- Halogen Position : Bromine at the 3-position (target) vs. 4-position (Analog 2) alters steric hindrance and electronic distribution, impacting reactivity in cross-coupling reactions .

Synthetic Accessibility :

- The target compound can be synthesized via palladium-catalyzed coupling of a tert-butyl piperazine-carboxylate with a 3-bromo-4-formylphenyl halide, analogous to the method used for Analog 3 .

- Analog 1 requires precise positioning of the formyl and CF₃ groups, which may necessitate orthogonal protection-deprotection strategies .

Functionalization Potential: The formyl group in the target compound and Analog 1 allows for Schiff base formation or reductive amination, enabling linkage to secondary pharmacophores . Bromine in the target compound and Analog 2 supports diversification via Suzuki-Miyaura couplings, as demonstrated in pyrimidine derivatives (e.g., ) .

Stability :

- Fluorinated analogs (e.g., Analog 2) exhibit superior stability in biological media compared to nitro- or triazole-containing derivatives, which degrade in gastric fluid .

Q & A

Q. What are the common synthetic routes for preparing tert-butyl 4-(3-bromo-4-formylphenyl)piperazine-1-carboxylate, and what reaction conditions are critical?

Methodological Answer: The synthesis typically involves multi-step functionalization of the piperazine core. Key steps include:

- Coupling Reactions : Suzuki-Miyaura cross-coupling to introduce the bromoaryl group (e.g., using tert-butyl piperazine-1-carboxylate and 3-bromo-4-formylphenylboronic acid) .

- Protection/Deprotection : Use of tert-butoxycarbonyl (Boc) groups to protect the piperazine nitrogen during reactions, followed by acidic deprotection (e.g., HCl/dioxane) .

- Aldehyde Introduction : Oxidation of a methyl group to a formyl moiety using mild oxidizing agents like pyridinium chlorochromate (PCC) .

Q. Critical Conditions :

Q. Table 1: Representative Synthetic Routes

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Piperazine Boc protection | Boc₂O, DCM, RT | 85% | |

| Suzuki coupling | Pd(PPh₃)₄, Na₂CO₃, DME, 80°C | 70% | |

| Aldehyde oxidation | PCC, DCM, RT | 65% |

Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the Boc group (δ ~1.4 ppm for tert-butyl), piperazine protons (δ ~3.4–3.6 ppm), and formyl proton (δ ~10.0 ppm) .

- Mass Spectrometry (LCMS/HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 397.2) .

- X-ray Crystallography : Resolves stereochemistry and crystal packing, critical for structure-activity relationship (SAR) studies .

Q. Key Challenges :

- Overlapping signals in NMR due to piperazine symmetry.

- Hygroscopicity requiring dry sample handling .

Advanced Research Questions

Q. How can researchers address contradictory data in synthetic yields or reaction outcomes for this compound?

Methodological Answer: Contradictions often arise from:

- Substituent Reactivity : The electron-withdrawing bromo group slows cross-coupling; switching to Buchwald-Hartwig amination may improve yields .

- Protection Strategy : Competing reactions at the formyl group necessitate temporary protection (e.g., acetal formation) during piperazine functionalization .

- Catalyst Optimization : Screen Pd catalysts (e.g., PdCl₂(dppf) vs. Pd(PPh₃)₄) to balance reactivity and side-product formation .

Case Study :

In , tert-butyl piperazine derivatives showed 58–70% yields under similar conditions, highlighting the impact of steric hindrance from the bromo group.

Q. What strategies optimize the reactivity of the bromo and formyl substituents for downstream applications?

Methodological Answer:

- Bromo Group :

- Formyl Group :

Q. Table 2: Functionalization Examples

| Substituent | Reaction | Product Application | Reference |

|---|---|---|---|

| Br | Suzuki coupling | Biaryl pharmacophores | |

| CHO | Hydrazone formation | Enzyme inhibitor probes |

Q. How can computational methods guide the design of derivatives targeting biological receptors?

Methodological Answer:

- Docking Studies : Use AutoDock Vina to model interactions with enzymes (e.g., Bruton’s tyrosine kinase) where the piperazine moiety binds to hinge regions .

- MD Simulations : Assess stability of ligand-receptor complexes (e.g., 100 ns simulations in GROMACS) to prioritize synthetic targets .

- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with inhibitory activity .

Example :

In , tert-butyl piperazine derivatives were optimized as prolyl hydroxylase inhibitors via computational screening of steric and electronic effects.

Q. What are the challenges in analyzing stereochemical outcomes during piperazine ring modifications?

Methodological Answer:

- Chiral Resolution : Use chiral HPLC (e.g., Chiralpak AD-H column) or diastereomeric salt formation with tartaric acid .

- X-ray Diffraction : Resolve racemic mixtures by co-crystallization with chiral auxiliaries .

- Dynamic NMR : Detect ring-flipping kinetics in piperazine derivatives to assign axial/equatorial conformers .

Data Contradiction Note :

Conflicting optical rotation values in vs. may stem from solvent polarity effects on conformational equilibria.

Q. How does the tert-butyl group influence the compound’s stability and solubility in biological assays?

Methodological Answer:

- Stability : The bulky tert-butyl group reduces metabolic degradation by shielding the piperazine core from cytochrome P450 enzymes .

- Solubility : LogP increases (~2.5), requiring formulation with cyclodextrins or PEG for in vivo studies .

- Crystallinity : Enhances crystal lattice stability, facilitating X-ray analysis .

Trade-off : Improved stability may reduce aqueous solubility, necessitating prodrug strategies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.